8-Prenyl-rac-pinocembrin

Description

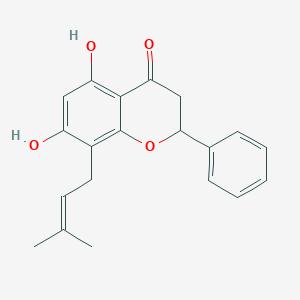

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-12(2)8-9-14-15(21)10-16(22)19-17(23)11-18(24-20(14)19)13-6-4-3-5-7-13/h3-8,10,18,21-22H,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWSYIQAGQMLFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

8-Prenyl-rac-pinocembrin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and biological activities of 8-prenyl-rac-pinocembrin, a prenylated flavonoid of growing interest in the scientific community. This document details the known botanical origins of the compound, provides structured data on related compounds, and outlines detailed experimental protocols for its extraction and purification. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Natural Sources of this compound and Related Flavanones

This compound, also known as glabranin, is a flavanone that has been identified in a select number of plant species. Its parent compound, pinocembrin, is more widely distributed in nature. The racemic nature of the target compound suggests that it may be isolated as a mixture of enantiomers or that racemization could occur during extraction under certain conditions, such as in the presence of basic pH.

The primary documented natural sources of this compound (glabranin) and the more common pinocembrin are summarized below.

Table 1: Natural Sources of this compound (Glabranin) and Pinocembrin

| Compound | Plant Species | Family | Part(s) Used |

| This compound (Glabranine) | Annona glabra | Annonaceae | Not specified |

| Annona squamosa[1] | Annonaceae | Leaves | |

| Glycyrrhiza glabra (Licorice)[2] | Fabaceae | Aerial parts, Roots | |

| Erythrina melanacantha | Fabaceae | Stem Bark | |

| Pinocembrin | Alpinia species | Zingiberaceae | Rhizomes, Roots, Seeds |

| Artocarpus odoratissimus[3] | Moraceae | Roots | |

| Eucalyptus species (e.g., E. sieberi) | Myrtaceae | Leaves | |

| Helichrysum species (e.g., H. umbraculigerum)[4] | Asteraceae | Not specified | |

| Pinus species (Pine) | Pinaceae | Heartwood | |

| Populus species (Poplar) | Salicaceae | Not specified | |

| Propolis and Honey | - | - |

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. While a universally standardized protocol for this specific compound is not available, the following methodologies for related flavonoids from similar plant matrices provide a strong foundation for its successful isolation.

General Experimental Workflow for Isolation

The general workflow for isolating this compound from plant material is a multi-step process that begins with extraction and progresses through various stages of purification and analysis.

Detailed Protocol for Flavonoid Isolation from Glycyrrhiza glabra

This protocol is adapted from methodologies used for the isolation of flavonoids from Glycyrrhiza glabra and can be applied for the targeted isolation of this compound.

-

Extraction:

-

Air-dried and powdered root material (e.g., 500 g) is extracted with methanol at an elevated temperature (e.g., 60°C) for several hours, with the extraction process repeated multiple times to ensure exhaustive extraction[5].

-

The methanolic extracts are combined and concentrated under reduced pressure to yield a total extract.

-

-

Chromatographic Separation:

-

A portion of the total extract (e.g., 50 g) is subjected to silica gel column chromatography[5].

-

The column is eluted with a gradient of hexane and ethyl acetate, starting with a non-polar mobile phase and gradually increasing the polarity[5].

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

-

-

Further Purification:

-

The fractions containing the target compound (as identified by preliminary analysis or comparison with a standard, if available) are further purified using Sephadex column chromatography and/or semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound[5].

-

Protocol for Pinocembrin Isolation from Propolis

This protocol details the isolation of the parent compound, pinocembrin, from Mexican propolis and can be adapted for other sources.

-

Extraction and Initial Purification:

-

Propolis samples are processed to yield a flavonoid-rich fraction.

-

This fraction is subjected to chromatographic separation to isolate individual compounds.

-

-

Quantitative Yield:

-

From samples of Mexican propolis, pinocembrin was isolated in significant quantities, with yields ranging from 1.53 g to 2.44 g per sample, highlighting that propolis is a rich source of this flavanone[6].

-

Quantitative Data

Table 2: Quantitative Yields of Related Flavanones from Natural Sources

| Compound | Source | Yield | Reference |

| Pinocembrin | Mexican Propolis (Chihuahua) | 1.76 g | [6] |

| Pinocembrin | Mexican Propolis (Durango) | 2.44 g | [6] |

| Pinocembrin | Mexican Propolis (Zacatecas) | 1.53 g | [6] |

| Glycyrrhizic Acid | Glycyrrhiza glabra roots (50% aq. ethanolic extract) | 6.9% | [7] |

| 8-Prenylnaringenin | Hops (after conversion from desmethylxanthohumol) | 29 mg / 100 g DW | [8] |

Signaling Pathways and Biological Activity

Pinocembrin and the related prenylated flavanone, 8-prenylnaringenin, have been shown to modulate several key signaling pathways, which underlies their observed biological activities.

Anti-inflammatory Signaling of Pinocembrin

Pinocembrin exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.[2][9] It has also been shown to inhibit the TLR4-NF-κB-NLRP3 inflammasome signaling pathway.[10]

Estrogenic and Proliferative Signaling of 8-Prenylnaringenin

8-Prenylnaringenin is a potent phytoestrogen that primarily acts through estrogen receptors (ERα and ERβ)[6]. Its interaction with these receptors can trigger downstream signaling cascades, such as the MAPK pathway, while its effect on the PI3K/Akt pathway may differ from that of estradiol, potentially leading to anti-proliferative and apoptotic effects in certain cancer cells.[11]

Conclusion

This compound is a naturally occurring flavonoid with a limited but identified number of botanical sources. While specific, detailed isolation protocols and quantitative yield data for this compound are still emerging, established methodologies for the isolation of related flavonoids from the same or similar plant families provide a robust framework for its purification. The known biological activities of its parent compound, pinocembrin, and the related prenylated flavanone, 8-prenylnaringenin, suggest that this compound holds significant potential for further investigation in drug discovery and development, particularly in the areas of inflammation and hormonal modulation. The information and protocols provided in this guide are intended to support and facilitate future research into this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 8-Prenylnaringenin - Wikipedia [en.wikipedia.org]

- 7. Item - The first report on flavonoid isolation from Annona crassiflora Mart - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 8. The Natural Flavonoid Pinocembrin: Molecular Targets and Potential Therapeutic Applications - ProQuest [proquest.com]

- 9. mdpi.com [mdpi.com]

- 10. Pinocembrin relieves lipopolysaccharide and bleomycin induced lung inflammation via inhibiting TLR4-NF-κB-NLRP3 inflammasome signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 8-Prenylnaringenin, inhibits estrogen receptor-alpha mediated cell growth and induces apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 8-Prenylpinocembrin: A Technical Guide Based on Analogous Compounds

Disclaimer: As of late 2025, publicly accessible scientific literature contains a notable scarcity of direct experimental data on the biological activities of 8-prenylpinocembrin. Consequently, this technical guide has been constructed by extrapolating data from structurally analogous C8-prenylated flavonoids, primarily 8-prenylnaringenin. This information serves as a predictive framework for researchers, scientists, and drug development professionals, highlighting probable activities and mechanisms that warrant direct experimental validation for 8-prenylpinocembrin.

Executive Summary

8-Prenylpinocembrin is a prenylated flavonoid, a class of compounds known for enhanced biological activity compared to their non-prenylated parent structures. While direct studies are limited, analysis of closely related C8-prenylated flavanones, such as 8-prenylnaringenin, strongly suggests that 8-prenylpinocembrin possesses potent anti-inflammatory, antimicrobial, and potential anticancer properties. The addition of the C8-prenyl group is believed to enhance lipophilicity, improving cell membrane interaction and thereby increasing intracellular efficacy. The primary mechanism for its predicted anti-inflammatory effects is the inhibition of the NF-κB signaling pathway. This document summarizes the anticipated biological activities, presents quantitative data from analogous compounds, details relevant experimental protocols, and visualizes the key signaling pathways.

Predicted Biological Activities and Mechanisms

Anti-Inflammatory Activity

Based on studies of 8-prenylnaringenin (8-PN), 8-prenylpinocembrin is strongly predicted to be a potent anti-inflammatory agent. The core mechanism is expected to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1]

In inflammatory models, such as lipopolysaccharide (LPS)-stimulated macrophages, C8-prenylated flavonoids have been shown to inhibit the expression and release of key pro-inflammatory mediators, including:

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Inducible Nitric Oxide Synthase (iNOS) and consequently Nitric Oxide (NO)

-

Cyclooxygenase-2 (COX-2) and consequently Prostaglandin E2 (PGE2)[1]

This inhibition is achieved by preventing the activation of NF-κB, which blocks its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[1]

Antimicrobial Activity

The addition of a prenyl group to the flavonoid backbone is known to enhance antimicrobial properties, likely by increasing the compound's ability to interact with and disrupt bacterial cell membranes.[2] Studies on various prenylated flavonoids demonstrate significant activity against a range of bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[2] While specific data for 8-prenylpinocembrin is unavailable, it is highly anticipated to exhibit potent antibacterial and potentially antifungal activities. The structural similarity to 8-prenylnaringenin, which shows strong antimicrobial effects, supports this prediction.[2]

Anticancer Activity

Prenylated flavonoids are increasingly recognized for their selective antiproliferative activity against various cancer cell lines.[3] The parent compound, pinocembrin, has been shown to induce apoptosis and inhibit cancer cell proliferation through multiple pathways, including the PI3K/AKT pathway.[4] The prenyl group on related compounds like xanthohumol has been shown to be crucial for potent anticancer effects, which involve the modulation of signaling molecules such as Akt and NF-κB.[3] Therefore, 8-prenylpinocembrin is a promising candidate for investigation as a selective anticancer agent.

Quantitative Data (from Analogous Compounds)

The following tables summarize quantitative data for biological activities of 8-prenylnaringenin (8-PN) and other relevant prenylated flavonoids, which serve as a proxy for the expected activity of 8-prenylpinocembrin.

Table 1: Anti-Inflammatory Activity of 8-Prenylnaringenin (8-PN)

| Parameter | Cell Line | Treatment | Concentration | Result | Reference |

|---|---|---|---|---|---|

| TNF-α, NO, PGE2 Release | RAW 264.7 Murine Macrophages | LPS (0.1 µg/mL) + 8-PN | 10 µM - 30 µM | Significant inhibition of mediator release | [1] |

| NF-κB Activation | RAW 264.7 Murine Macrophages | LPS (0.1 µg/mL) + 8-PN | 10 µM - 30 µM | Virtual abolishment of LPS-induced DNA binding | [1] |

| Cytotoxicity (IC50) | RAW 264.7 Murine Macrophages | 8-PN only | > 30 µM | Low cytotoxicity |[1] |

Table 2: Antimicrobial Activity of Prenylated Flavanones

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 6-Prenylnaringenin | S. aureus (MRSA 97-7) | 50 | [2] |

| 8-Prenylnaringenin | S. aureus (MRSA 97-7) | 25 | [2] |

| 8-Prenylnaringenin | S. aureus (MRSA 622-4) | 5 | [2] |

| Pinocembrin (parent) | Campylobacter jejuni | 64 |[5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of analogous C8-prenylated flavonoids. These protocols are directly applicable for the future evaluation of 8-prenylpinocembrin.

In Vitro Anti-Inflammatory Assay

-

Objective: To determine the effect of the test compound on the production of inflammatory mediators in macrophages.

-

Cell Line: RAW 264.7 murine macrophages.

-

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Cells are seeded in 96-well plates. After reaching confluence, they are pre-treated with various concentrations of 8-prenylpinocembrin (e.g., 1, 10, 30 µM) for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration ~0.1-1.0 µg/mL) to induce an inflammatory response. A vehicle control (DMSO) and a positive control (LPS only) are included.

-

Incubation: Cells are incubated for 24 hours.

-

Mediator Quantification:

-

Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay. Absorbance is read at 540 nm.

-

Cytokines (TNF-α, PGE2): Levels of TNF-α and PGE2 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

-

-

Data Analysis: The concentrations of the inflammatory mediators are calculated from standard curves. Results are expressed as a percentage of the LPS-only control.

NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)

-

Objective: To determine if the test compound inhibits the DNA-binding activity of NF-κB.

-

Methodology:

-

Nuclear Extraction: RAW 264.7 cells are treated as described in Protocol 4.1, but for a shorter duration (e.g., 30-60 minutes). Nuclear extracts are then prepared using a nuclear extraction kit. Protein concentration is determined by the Bradford assay.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') is end-labeled with [γ-32P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to block non-specific binding.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Visualization: The gel is dried and exposed to X-ray film or a phosphor screen to visualize the protein-DNA complexes. A decrease in the intensity of the shifted band in compound-treated samples compared to the LPS-only control indicates inhibition of NF-κB binding.

-

Conclusion and Future Directions

While direct experimental evidence for 8-prenylpinocembrin remains to be established, a strong theoretical and analog-based case exists for its significant biological activity. The presence of the C8-prenyl moiety is a key structural feature that consistently enhances the potency of flavonoids across anti-inflammatory, antimicrobial, and anticancer assays. The most probable mechanism of action for its anti-inflammatory effects is the targeted inhibition of the IKK/IκBα/NF-κB signaling axis.

Future research should prioritize the synthesis or isolation of 8-prenylpinocembrin to facilitate direct biological evaluation. Key studies should include:

-

Confirmation of Anti-Inflammatory Activity: Validating the inhibitory effects on NO, TNF-α, and PGE2 production in LPS-stimulated macrophages and confirming the inhibition of the NF-κB pathway via EMSA or reporter assays.

-

Determination of Antimicrobial Spectrum: Assessing the Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including drug-resistant strains.

-

In Vitro Anticancer Screening: Evaluating the cytotoxicity (IC50) across a panel of human cancer cell lines versus non-cancerous cell lines to determine potency and selectivity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and downstream signaling pathways (e.g., PI3K/Akt, MAPK) involved in its anticancer and other biological effects.

The investigation of 8-prenylpinocembrin represents a promising avenue for the development of novel therapeutics, particularly in the fields of inflammation and infectious diseases.

References

8-Prenylpinocembrin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-prenylpinocembrin is a prenylated flavonoid that has garnered significant interest in the scientific community for its potential therapeutic applications. As a derivative of pinocembrin, a natural flavanone found in honey and propolis, 8-prenylpinocembrin exhibits a unique pharmacological profile. This technical guide provides an in-depth exploration of the core mechanisms of action of 8-prenylpinocembrin, drawing upon available data for the compound and its close structural relatives, pinocembrin and 8-prenylnaringenin. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product.

Core Mechanisms of Action

The biological activities of 8-prenylpinocembrin are multifaceted, encompassing estrogenic, anti-inflammatory, anticancer, neuroprotective, and antioxidant effects. These actions are mediated through the modulation of various signaling pathways and molecular targets.

Estrogenic Activity

Phytoestrogens are plant-derived compounds that can mimic the effects of estrogen by binding to estrogen receptors (ERs), ERα and ERβ. 8-prenylnaringenin, a closely related prenylated flavonoid, is recognized as one of the most potent phytoestrogens.[1] It has a strong binding affinity for both ERα and ERβ.[2] While direct quantitative data for 8-prenylpinocembrin's estrogenic activity is limited, its structural similarity to 8-prenylnaringenin suggests it likely possesses significant estrogenic properties. The estrogenic actions of these compounds can influence a range of physiological processes, including bone metabolism and the regulation of hormone-dependent cancers.[2]

dot

Anti-inflammatory Activity

8-prenylpinocembrin is expected to exhibit potent anti-inflammatory effects, a characteristic shared by its parent compound, pinocembrin. Pinocembrin has been shown to inhibit the production of pro-inflammatory mediators by suppressing the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1] The anti-inflammatory activity of pinocembrin has been quantified by its ability to inhibit lipid peroxidation, with an IC50 value of 12.6 µM for enzymatic and 28 µM for non-enzymatic lipid peroxidation.[1] A docosahexaenoyl derivative of pinocembrin demonstrated significant anti-inflammatory activity by decreasing nitric oxide (NO) production in LPS-stimulated macrophages with an IC50 value of 15.51 μg/mL.[3]

dot

Anticancer Activity

Pinocembrin has demonstrated anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.[4] The proposed mechanisms include the inhibition of the PI3K/Akt signaling pathway and the restraint of autophagy.[4] 8-prenylnaringenin has also been shown to inhibit the growth of cancer cells, with IC50 values of 23.83 and 19.91 μg/ml after 48 and 72 hours of treatment, respectively, in MCF-7 breast cancer cells.[2] Given the structural similarities, 8-prenylpinocembrin is anticipated to possess comparable or even more potent anticancer activities.

References

- 1. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An ancient remedial repurposing: synthesis of new pinocembrin fatty acid acyl derivatives as potential antimicrobial/anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

8-Prenylpinocembrin: An In-Depth Technical Guide on its Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the anti-inflammatory properties of the flavonoid pinocembrin. However, specific research on its derivative, 8-prenylpinocembrin, is notably limited. This guide provides a comprehensive overview of the known anti-inflammatory effects of the parent compound, pinocembrin, to infer the potential mechanisms and activities of 8-prenylpinocembrin. The information presented herein regarding specific signaling pathways, quantitative data, and experimental protocols is based on studies of pinocembrin, unless otherwise specified.

Executive Summary

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Flavonoids have emerged as promising therapeutic agents due to their potent anti-inflammatory properties. Pinocembrin, a flavonoid found in honey and propolis, has demonstrated significant anti-inflammatory activity by modulating key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This technical guide explores the anti-inflammatory mechanisms of pinocembrin as a surrogate for understanding the potential of 8-prenylpinocembrin, a prenylated derivative that may exhibit enhanced biological activity. This document provides detailed experimental protocols, quantitative data from preclinical studies, and visualizations of the implicated signaling cascades to serve as a resource for researchers and professionals in drug development.

The Core Compound: Pinocembrin and the Potential of 8-Prenylpinocembrin

Pinocembrin (5,7-dihydroxyflavanone) is a well-studied flavonoid with a range of pharmacological activities, including neuroprotective, antioxidant, and anti-inflammatory effects.[1][2][3][4][5][6][7] The addition of a prenyl group to the flavonoid backbone, creating 8-prenylpinocembrin, is a chemical modification that can potentially enhance its lipophilicity and, consequently, its bioavailability and interaction with cellular targets. While direct evidence for 8-prenylpinocembrin's anti-inflammatory action is scarce, the extensive research on pinocembrin provides a solid foundation for predicting its therapeutic potential.

Anti-inflammatory Mechanisms of Action: Insights from Pinocembrin

Pinocembrin exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2][8]

Pinocembrin has been shown to intervene in this pathway by:

-

Suppressing IκBα Phosphorylation and Degradation: By preventing the degradation of IκBα, pinocembrin effectively traps NF-κB in the cytoplasm.[1][8]

-

Inhibiting NF-κB p65 Subunit Activation: Pinocembrin treatment has been observed to suppress the phosphorylation and activation of the p65 subunit of NF-κB in the lungs of mice with allergic airway inflammation.[8][9]

-

Reducing Nuclear Translocation of NF-κB: Consequently, the movement of active NF-κB into the nucleus is blocked, leading to a downstream reduction in the expression of inflammatory mediators.[2][10]

Caption: Inhibition of the NF-κB signaling pathway by pinocembrin.

Modulation of the MAPK Signaling Pathway

The MAPK family of proteins, including p38, JNK, and ERK1/2, are crucial for transducing extracellular signals to cellular responses, including inflammation.[1][11] Pinocembrin has been demonstrated to inhibit the phosphorylation of these key kinases.[1][11]

-

p38 and JNK Inhibition: In a murine model of LPS-induced acute lung injury, pinocembrin was found to suppress the activation of JNK and p38 MAPK.[1]

-

ERK1/2 Inhibition: Pinocembrin also inhibits the phosphorylation of ERK1/2.[1]

By inhibiting these pathways, pinocembrin reduces the expression of downstream inflammatory targets.

Caption: Modulation of the MAPK signaling pathway by pinocembrin.

Quantitative Data on Anti-inflammatory Effects of Pinocembrin

The anti-inflammatory effects of pinocembrin have been quantified in various in vitro and in vivo models.

In Vitro Studies

| Cell Line | Inflammatory Stimulus | Pinocembrin Concentration | Measured Effect | Reference |

| RAW 264.7 Macrophages | LPS | 25, 50, 100 µM | Dose-dependent inhibition of NO, PGE2, TNF-α, and IL-6 production. | [10] |

| BV2 Microglial Cells | LPS | 25, 50, 100 µM | Dose-dependent inhibition of TNF-α, IL-1β, NO, and PGE2 production. | [10] |

| Human HaCaT Keratinocytes | IFN-γ | 50 µM | Significant inhibition of TNF-α and IL-6 mRNA expression. | [12] |

| Human Brain Microvascular Endothelial Cells | Fibrillar Amyloid-β 1-40 | 3.0, 10.0, 30.0 µM | Dose-dependent decrease in TNF-α, IL-1β, and IL-6 levels. | [2][5][8] |

In Vivo Studies

| Animal Model | Inflammatory Challenge | Pinocembrin Dosage | Route of Administration | Measured Effect | Reference |

| BALB/c Mice | Ovalbumin (Allergic Asthma) | 20, 50 mg/kg | Intraperitoneal | Significant reduction in IL-4, IL-5, and IL-13 in BALF. | [8][9] |

| BALB/c Mice | LPS (Acute Lung Injury) | 20, 50 mg/kg | Intraperitoneal | Significant decrease in TNF-α, IL-1β, and IL-6 concentrations. | [1][13] |

| Mice | Collagenase-induced ICH | 5 mg/kg | - | Suppression of TNF-α, IL-1β, and IL-6. | [10] |

| Rats | LPS-induced Myocardial Injury | - | Intravenous | Reduction in levels of inflammatory factors in the blood. | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used to evaluate the anti-inflammatory effects of pinocembrin.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 murine macrophages or BV2 microglial cells are commonly used.[10]

-

Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

-

Treatment: Cells are pre-treated with various concentrations of pinocembrin for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

Measurement of Pro-inflammatory Mediators

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as prostaglandin E2 (PGE2), in cell culture supernatants or serum from animal models are quantified using commercial ELISA kits according to the manufacturer's instructions.

Western Blot Analysis

-

Protein Extraction: Cells or tissues are lysed to extract total protein.

-

Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p38, p-JNK, p-ERK, IκBα, NF-κB p65) followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Model of LPS-Induced Acute Lung Injury

-

Treatment: Mice are pre-treated with pinocembrin (e.g., 20 or 50 mg/kg, i.p.) one hour before intratracheal administration of LPS.

-

Sample Collection: After a set time (e.g., 6 hours), bronchoalveolar lavage fluid (BALF) and lung tissues are collected.

-

Analysis: BALF is analyzed for inflammatory cell counts and cytokine levels (ELISA). Lung tissues are processed for histopathological examination (H&E staining) and Western blot analysis.

Caption: General experimental workflow for assessing anti-inflammatory effects.

Conclusion and Future Directions

The extensive body of evidence for pinocembrin's anti-inflammatory activity, mediated through the inhibition of the NF-κB and MAPK signaling pathways, strongly suggests that its derivative, 8-prenylpinocembrin, is a promising candidate for further investigation. The addition of a prenyl group may enhance its therapeutic efficacy.

Future research should focus on:

-

Direct Evaluation of 8-Prenylpinocembrin: Conducting in vitro and in vivo studies specifically on 8-prenylpinocembrin to confirm and quantify its anti-inflammatory effects.

-

Pharmacokinetic and Bioavailability Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of 8-prenylpinocembrin to assess its potential as a drug candidate.

-

Comparative Studies: Directly comparing the anti-inflammatory potency of 8-prenylpinocembrin with its parent compound, pinocembrin.

This technical guide, by leveraging the comprehensive data on pinocembrin, provides a robust framework for initiating and guiding future research into the therapeutic potential of 8-prenylpinocembrin as a novel anti-inflammatory agent.

References

- 1. Molecular Targets of Pinocembrin Underlying Its Regenerative Activities in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pinocembrin: a novel natural compound with versatile pharmacological and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pinocembrin Protects Human Brain Microvascular Endothelial Cells against Fibrillar Amyloid-β 1−40Injury by Suppressing the MAPK/NF-κB Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pinocembrin attenuates allergic airway inflammation via inhibition of NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo protection provided by pinocembrin against lipopolysaccharide-induced inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pinocembrin inhibits lipopolysaccharide-induced inflammatory mediators production in BV2 microglial cells through suppression of PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pinocembrin alleviates lipopolysaccharide-induced myocardial injury and cardiac dysfunction in rats by inhibiting p38/JNK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Neuroprotective Potential of 8-Prenylpinocembrin: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Prenylpinocembrin, a prenylated flavonoid, stands as a promising but under-investigated candidate for neuroprotective therapies. While direct research on this specific compound is limited, a comprehensive analysis of its parent compound, pinocembrin, and the structurally similar 8-prenylnaringenin, provides a strong foundation for understanding its potential mechanisms of action. This technical guide synthesizes the available preclinical data on these related compounds to elucidate the probable neuroprotective properties of 8-prenylpinocembrin. The primary mechanisms are likely to involve potent anti-inflammatory, antioxidant, and anti-apoptotic activities. These effects are mediated through the modulation of key signaling pathways, including the inhibition of NF-κB and MAPK pathways and the activation of the Nrf2/ARE pathway. This document provides a detailed overview of the experimental evidence, quantitative data, and relevant cellular signaling cascades to guide future research and drug development efforts targeting neurodegenerative diseases.

Introduction: Flavonoids and the Significance of Prenylation

Flavonoids are a class of polyphenolic secondary metabolites found in various plants, honey, and propolis, known for their diverse pharmacological activities.[1] Pinocembrin, a flavanone, has been extensively studied for its neuroprotective effects against various neurological insults, including cerebral ischemia, and in models of Alzheimer's and Parkinson's disease.[1][2][3]

The addition of a prenyl group to the flavonoid backbone, a process known as prenylation, can significantly enhance the biological activity of the parent compound. This modification increases lipophilicity, which may improve the compound's ability to cross the blood-brain barrier and interact with cellular membranes and protein targets. While direct evidence for 8-prenylpinocembrin is scarce, the enhanced neuroprotective activities observed in other prenylated flavonoids, such as 8-prenylnaringenin, suggest a similar potential for 8-prenylpinocembrin.

Core Neuroprotective Mechanisms

Based on the activities of pinocembrin and 8-prenylnaringenin, the neuroprotective effects of 8-prenylpinocembrin are likely multifaceted, targeting key pathological processes in neurodegeneration.

Anti-Inflammatory Effects

Neuroinflammation is a critical component in the progression of many neurodegenerative diseases. Pinocembrin has been shown to exert potent anti-inflammatory effects by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines.[4] This is achieved, in part, by downregulating the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways.[4]

Antioxidant and Anti-Apoptotic Activities

Oxidative stress and subsequent neuronal apoptosis are hallmarks of neurodegenerative disorders. Pinocembrin has demonstrated significant antioxidant properties by reducing reactive oxygen species (ROS) and increasing the levels of endogenous antioxidants like glutathione. In models of ischemia-reperfusion injury, pinocembrin treatment leads to a downregulation of the pro-apoptotic protein caspase-3 and alleviates PARP degradation. Furthermore, it can modulate mitochondrial function to prevent apoptosis.[3]

Signaling Pathways in Neuroprotection

The neuroprotective effects of pinocembrin and related flavonoids are mediated by their interaction with several key intracellular signaling pathways.

Inhibition of MAPK and NF-κB Signaling

Pinocembrin has been shown to inhibit the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways, which are activated in response to cellular stress and inflammation.[3] By inhibiting these pathways, pinocembrin can suppress the downstream activation of NF-κB, a key transcription factor for pro-inflammatory genes.[3]

Modulation of Mitochondrial Apoptotic Pathway

Pinocembrin can protect neurons by regulating the mitochondrion-mediated apoptotic pathway. It has been observed to restore the balance of Bcl-2 family proteins and inhibit the release of cytochrome c from mitochondria, thereby preventing the activation of caspases 3 and 9.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on pinocembrin and 8-prenylnaringenin, which serve as a proxy for the potential efficacy of 8-prenylpinocembrin.

Table 1: In Vivo Neuroprotective Effects of Pinocembrin

| Experimental Model | Compound | Dose | Administration Route | Key Findings | Reference |

| Middle Cerebral Artery Occlusion (MCAO) in rats | Pinocembrin | 1, 5, 10 mg/kg | Intravenous | Dose-dependently reduced infarct volume and neurological deficit scores. | |

| Aβ25-35-induced cognitive impairment in mice | Pinocembrin | 20, 40 mg/kg/day | Oral | Improved cognitive function and decreased neurodegeneration. | [3] |

| Collagenase-induced intracerebral hemorrhage in mice | Pinocembrin | 5 mg/kg | Not Specified | Reduced lesion volume by 47.5% and suppressed microglial activation. | [4] |

Table 2: In Vitro Neuroprotective Effects of Pinocembrin

| Cell Model | Insult | Compound | Concentration | Key Findings | Reference |

| Primary cortical neurons | Oxygen-glucose deprivation/reoxygenation (OGD/R) | Pinocembrin | Not Specified | Increased neuronal survival, decreased LDH release, reduced ROS and NO, and increased glutathione. | |

| RAGE-overexpressing cells | Aβ-induced toxicity | Pinocembrin | Not Specified | Inhibited RAGE upregulation and downstream MAPK/NF-κB signaling. | [3] |

Detailed Experimental Protocols

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This model is used to simulate ischemic stroke. The middle cerebral artery is temporarily occluded, typically with a filament, to induce focal cerebral ischemia. After a defined period, the filament is withdrawn to allow for reperfusion. Pinocembrin or a vehicle is administered, often at the onset of reperfusion. Neurological deficits are assessed using a scoring system, and the infarct volume is measured in brain slices, commonly using TTC staining.

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

This cell culture model mimics the conditions of ischemia-reperfusion injury. Primary cortical neurons are cultured and then subjected to a period of incubation in a glucose-free medium in a hypoxic chamber. Subsequently, the cells are returned to normal glucose-containing medium and normoxic conditions to simulate reperfusion. The effects of pinocembrin, added at the time of reoxygenation, are assessed by measuring cell viability (e.g., MTT assay), lactate dehydrogenase (LDH) release (an indicator of cell death), and levels of reactive oxygen species (ROS).

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways implicated in the neuroprotective effects of pinocembrin and the general workflow for assessing neuroprotective compounds.

Caption: Inhibition of RAGE-dependent MAPK/NF-κB signaling by pinocembrin.

References

- 1. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pinocembrin protects against β-amyloid-induced toxicity in neurons through inhibiting receptor for advanced glycation end products (RAGE)-independent signaling pathways and regulating mitochondrion-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pinocembrin protects rat brain against oxidation and apoptosis induced by ischemia-reperfusion both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anticancer Potential of 8-Prenylpinocembrin: A Technical Whitepaper for Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticancer potential of pinocembrin as a foundational analogue to 8-prenylpinocembrin. Due to limited publicly available data specifically on 8-prenylpinocembrin, this paper leverages the extensive research on pinocembrin to infer potential mechanisms and activities. The prenyl moiety is known to enhance the biological activity of flavonoids, and thus, 8-prenylpinocembrin is hypothesized to exhibit similar, if not more potent, anticancer effects. Further dedicated research is imperative to fully elucidate the specific properties of 8-prenylpinocembrin.

Executive Summary

Pinocembrin, a natural flavonoid, has demonstrated significant anticancer activities across a range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, induction of cell cycle arrest, and inhibition of metastasis. These effects are mediated through the modulation of key signaling pathways, including the PI3K/Akt and STAT3 pathways. This technical guide synthesizes the current understanding of pinocembrin's anticancer potential, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to inform future research and drug development efforts focused on its promising derivative, 8-prenylpinocembrin.

Introduction

Flavonoids have long been recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. Pinocembrin (5,7-dihydroxyflavanone), abundant in honey, propolis, and various plants, has emerged as a particularly promising candidate for cancer therapy.[1] Its structural derivative, 8-prenylpinocembrin, which contains a lipophilic prenyl group, is anticipated to possess enhanced bioavailability and biological activity. This whitepaper will delve into the established anticancer activities of pinocembrin as a basis for the potential of 8-prenylpinocembrin.

Mechanisms of Anticancer Activity

The anticancer effects of pinocembrin are attributed to three primary mechanisms: induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Induction of Apoptosis

Pinocembrin has been shown to induce programmed cell death in various cancer cell lines.[2][3] This is achieved through both the intrinsic and extrinsic apoptotic pathways.

-

Intrinsic Pathway: Pinocembrin modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[4]

-

Extrinsic Pathway: Evidence suggests that pinocembrin can also activate the extrinsic pathway, although the precise mechanisms are still under investigation.[4]

Cell Cycle Arrest

Pinocembrin can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M phases.[2][5] This is accomplished by downregulating the expression of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).[6]

Anti-Metastatic Effects

Pinocembrin has demonstrated the ability to inhibit the migration and invasion of cancer cells, key processes in metastasis.[7][8] This is achieved by modulating the expression of proteins involved in cell adhesion and the epithelial-mesenchymal transition (EMT).

Key Signaling Pathways

The anticancer activities of pinocembrin are orchestrated through its influence on critical intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Pinocembrin has been shown to inhibit this pathway, leading to decreased cancer cell viability.[7][9] This inhibition is associated with the upregulation of the tumor suppressor PTEN.[7][9]

Caption: PI3K/Akt signaling pathway inhibition by 8-prenylpinocembrin.

STAT3 Signaling Pathway

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor progression. Pinocembrin has been found to inhibit the phosphorylation and activation of STAT3, thereby downregulating the expression of its target genes involved in cell proliferation and survival.[10][11]

References

- 1. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pinocembrin suppresses proliferation and enhances apoptosis in lung cancer cells in vitro by restraining autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pinocembrin flavanone inhibits cell viability in PC-3 human prostate cancer by inducing cellular apoptosis, ROS production and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pinocembrin Inhibits the Proliferation and Metastasis of Breast Cancer via Suppression of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pinocembrin Inhibits the Proliferation and Metastasis of Breast Cancer via Suppression of the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Pinocembrin Inhibits the Proliferation and Metastasis of Breast Cancer via Suppression of the PI3K/AKT Signaling Pathway [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Antimicrobial Spectrum of 8-Prenylpinocembrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Prenylpinocembrin, a prenylated flavonoid found in various plant sources and propolis, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the antimicrobial spectrum of 8-prenylpinocembrin. Due to the limited availability of direct quantitative data for 8-prenylpinocembrin, this document synthesizes information from studies on the parent compound, pinocembrin, and other closely related prenylated flavonoids to infer its potential antimicrobial profile. This guide summarizes available quantitative data, outlines detailed experimental protocols for antimicrobial susceptibility testing, and visualizes putative mechanisms of action and experimental workflows. The information presented aims to facilitate further research and development of 8-prenylpinocembrin as a potential antimicrobial agent.

Introduction

Flavonoids are a diverse group of polyphenolic compounds of plant origin with a wide range of biological activities.[1] Prenylation, the addition of a prenyl group, is a key structural modification that can significantly enhance the biological properties of flavonoids, including their antimicrobial activity.[2][3] 8-Prenylpinocembrin is a prenylated derivative of pinocembrin, a flavanone abundant in propolis and various plants.[1][4] While pinocembrin itself exhibits antimicrobial properties, the addition of a lipophilic prenyl group at the C-8 position is expected to modulate its spectrum and potency. This guide explores the known and extrapolated antimicrobial activities of 8-prenylpinocembrin against bacteria, fungi, and viruses.

Antimicrobial Spectrum: Quantitative Data

Direct quantitative data on the antimicrobial spectrum of 8-prenylpinocembrin is scarce in the currently available scientific literature. However, by examining the data for its parent compound, pinocembrin, and other relevant prenylated flavonoids, we can infer its potential activity. The following tables summarize the minimum inhibitory concentrations (MICs) and 50% inhibitory concentrations (IC50) for these related compounds against a variety of microorganisms.

Table 1: Antibacterial Activity of Pinocembrin and Related Prenylated Flavanones

| Compound | Bacterium | Strain | MIC (µg/mL) | Reference |

| Pinocembrin | Staphylococcus aureus | ATCC 25923 | 64 | [5] |

| Pinocembrin | Staphylococcus aureus | MRSA | 32 | [6] |

| Pinocembrin | Aeromonas hydrophila | - | 256 | [7] |

| Pinocembrin | Campylobacter jejuni | NCTC 11168 | 64 | [5] |

| 8-Prenylnaringenin | Staphylococcus aureus | Methicillin-sensitive & resistant | 25-50 (MIC80) | [8] |

| 8-Prenylnaringenin | Staphylococcus epidermidis | Methicillin-sensitive & resistant | 25-50 (MIC80) | [8] |

| Prenylated Flavanones (general) | Staphylococcus aureus | MRSA | 5-50 | [2] |

Table 2: Antifungal Activity of Pinocembrin and Related Prenylated Flavanones

| Compound | Fungus | Strain | MIC (µg/mL) | Reference |

| Pinocembrin | Candida albicans | ATCC 90028 | 100 | [1] |

| Pinocembrin | Penicillium italicum | - | 100 | [1] |

| Prenylated Flavanones (from Dalea elegans) | Candida albicans | Fluconazole-sensitive & resistant | 100 µM (SMIC80) | [9] |

| Papyriflavonol A (a prenylated flavonol) | Candida albicans | - | 10-25 |

Table 3: Antiviral Activity of Pinocembrin and Related Prenylated Flavonoids

| Compound | Virus | Cell Line | IC50 (µM) | Reference |

| Pinocembrin | Zika Virus (ZIKV) | JEG-3 | 17.4 | [10] |

| Visconaea D (a prenylated flavonoid) | Zika Virus (ZIKV) | - | 16.34 | [11] |

Putative Mechanisms of Antimicrobial Action

The precise molecular mechanisms underlying the antimicrobial activity of 8-prenylpinocembrin are not yet fully elucidated. However, based on studies of pinocembrin and other prenylated flavonoids, several key mechanisms can be proposed. The lipophilic prenyl group is thought to enhance the interaction of the molecule with microbial cell membranes, leading to increased efficacy.[2]

Bacterial Membrane Disruption

One of the primary proposed mechanisms is the disruption of the bacterial cytoplasmic membrane. This can lead to a loss of membrane potential, leakage of essential intracellular components, and ultimately, cell death.

Inhibition of Fungal Ergosterol Biosynthesis

In fungi, flavonoids can interfere with the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. This disruption leads to altered membrane fluidity and function, inhibiting fungal growth.

Interference with Viral Replication

The antiviral activity of flavonoids can occur at various stages of the viral life cycle. For pinocembrin, it has been shown to act on post-entry processes of the Zika virus replication cycle, including the inhibition of viral RNA production and protein synthesis.[10]

Experimental Protocols

Standardized methodologies are crucial for the accurate determination of the antimicrobial activity of natural products like 8-prenylpinocembrin. The following are detailed protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

8-Prenylpinocembrin stock solution (e.g., in DMSO)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Standardized microbial inoculum

-

Positive and negative controls

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Prepare a two-fold serial dilution of the 8-prenylpinocembrin stock solution across the wells of the microtiter plate using the appropriate broth medium.

-

Inoculate each well (except the negative control) with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

The final volume in each well should be uniform (e.g., 200 µL).

-

Include a positive control well containing only the microbial inoculum in broth and a negative control well containing only sterile broth.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

After incubation, determine the MIC by identifying the lowest concentration of 8-prenylpinocembrin that completely inhibits visible growth of the microorganism.

Antiviral Plaque Reduction Assay

This assay is used to quantify the inhibition of viral replication by measuring the reduction in the formation of viral plaques.

Materials:

-

Confluent monolayer of susceptible host cells in multi-well plates

-

Virus stock of known titer

-

8-Prenylpinocembrin at various concentrations

-

Culture medium

-

Agarose or methylcellulose overlay

-

Staining solution (e.g., crystal violet)

Procedure:

-

Seed host cells in multi-well plates and grow to confluence.

-

Prepare serial dilutions of 8-prenylpinocembrin.

-

Pre-incubate the confluent cell monolayers with the different concentrations of the compound for a specific period.

-

Infect the cells with a known amount of virus (to produce a countable number of plaques).

-

After an adsorption period, remove the virus inoculum and add a semi-solid overlay medium (containing agarose or methylcellulose) with the corresponding concentrations of 8-prenylpinocembrin.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Fix and stain the cells with a solution like crystal violet.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

-

The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Conclusion and Future Directions

While direct evidence for the antimicrobial spectrum of 8-prenylpinocembrin is limited, the available data on its parent compound, pinocembrin, and other prenylated flavonoids strongly suggest its potential as a broad-spectrum antimicrobial agent. The addition of the prenyl group likely enhances its activity, particularly against bacteria and fungi, by facilitating interaction with microbial membranes. Further research is critically needed to establish the precise MIC and IC50 values of 8-prenylpinocembrin against a wide range of clinically relevant pathogens. Elucidating its specific molecular targets and signaling pathways will be crucial for its development as a therapeutic agent. Future studies should focus on in vivo efficacy, toxicity profiling, and potential synergistic effects with existing antimicrobial drugs. The information compiled in this guide serves as a foundation for these future investigations, highlighting the promise of 8-prenylpinocembrin as a lead compound in the discovery of novel antimicrobial agents.

References

- 1. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prenylated (Iso)flavonoids as Antimicrobial Agents: Production Activity and Mode of Action - ProQuest [proquest.com]

- 4. Antibacterial Properties of Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal activity of a prenylated flavonoid from Dalea elegans against Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiviral activity of pinocembrin against Zika virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Six new prenylated flavonoids from Dodonaea viscosa with anti-Zika virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of Prenylated Pinocembrin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Pinocembrin, a natural flavonoid found in sources like honey and propolis, exhibits a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] To enhance its therapeutic potential, chemical modifications are often explored, with prenylation—the addition of a prenyl group—being a key strategy. The introduction of the lipophilic prenyl moiety has been shown to significantly increase the biological activity of flavonoids, a phenomenon attributed to improved interaction with biological membranes and target proteins, thereby increasing bioavailability and effectiveness.[4][5] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of prenylated pinocembrin derivatives, summarizes quantitative biological data, details relevant experimental protocols, and visualizes key processes and pathways.

Synthesis of Prenylated Pinocembrin Derivatives

The primary method for synthesizing prenylated flavonoids is through electrophilic aromatic substitution, where a flavonoid is reacted with a prenylating agent in the presence of a catalyst.[6]

General Experimental Protocol: Prenylation of Flavonoids

A common laboratory-scale protocol for the prenylation of flavonoids like pinocembrin involves the following steps:

-

Reactant Preparation : A solution of the parent flavonoid (1 molar equivalent) and a catalyst, typically anhydrous zinc chloride (ZnCl₂; 4 molar equivalents), is prepared in an organic solvent such as ethyl acetate.[6]

-

Addition of Prenylating Agent : A solution of the prenylating agent, commonly 3-methyl-2-buten-1-ol (4 molar equivalents), dissolved in the same solvent, is added dropwise to the flavonoid solution over a period of one hour at a controlled temperature (e.g., 40 °C) with vigorous stirring.[6]

-

Reaction : The reaction mixture is heated to reflux temperature and stirring is continued for several hours (e.g., 4 hours) to ensure the completion of the reaction.[6]

-

Quenching and Extraction : After the reaction period, the mixture is cooled, and acidified water (pH 1) is added to decompose the ZnCl₂. The organic layer containing the prenylated products is then separated. Further extraction of the aqueous layer with ethyl acetate is performed to maximize product recovery.[6]

-

Purification : The combined organic extracts are dried and concentrated. The crude product, which is often a mixture of isomers (e.g., C6-prenyl and C8-prenyl derivatives), is then purified using column chromatography.[6]

Caption: General workflow for the synthesis of prenylated pinocembrin derivatives.

Structure-Activity Relationship (SAR) Analysis

The position and number of prenyl groups, along with other substitutions on the pinocembrin scaffold, critically influence the biological activity of the resulting derivatives.

Antimicrobial Activity

Prenylation generally enhances the antimicrobial properties of pinocembrin. The lipophilic nature of the prenyl group is believed to facilitate the compound's ability to penetrate bacterial cell membranes.[6]

-

Key SAR Findings :

-

Prenylated flavanones (naringenin derivatives) and isoflavones (genistein derivative) have demonstrated strong activity against both sensitive and methicillin-resistant Staphylococcus aureus (MRSA) strains, with MIC values ranging from 5 to 50 µg/mL.[6]

-

Structural features essential for potent antibacterial activity include prenylation at the C-6 or C-8 position, combined with hydroxyl groups at the C-5, C-7, and C-4' positions.[6]

-

The introduction of fatty acid substituents, such as oleoyl and linoleoyl groups, can also improve the antibacterial profile. Derivatives with these chains showed MIC values of 32 μg/mL against Staphylococcus aureus.[7][8]

-

The mechanism of action may involve direct interaction with the bacterial membrane and binding to peptidoglycan, leading to morphological changes in the bacteria.[6]

-

Importantly, certain prenylated derivatives exhibit a synergistic effect when combined with commercial antibiotics like vancomycin and ciprofloxacin, enhancing their efficacy against drug-resistant bacteria by a factor of 10 to 100 times.[6]

-

Table 1: Antimicrobial Activity of Prenylated Flavonoids

| Compound | Base Flavonoid | Substitution | Target Organism | MIC (µg/mL) | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|---|

| 11 | Naringenin | C6-prenyl | MRSA (clinical isolates) | 5-50 | - | [6] |

| 12 | Naringenin | C8-prenyl | MRSA (clinical isolates) | 5-50 | - | [6] |

| 13 | Genistein | Prenylated | MRSA (clinical isolates) | 5-50 | - | [6] |

| MC2 | Pinocembrin | Oleoyl | Staphylococcus aureus | 32 | - | [7][8] |

| MC3 | Pinocembrin | Linoleoyl | Staphylococcus aureus | 32 | - | [7][8] |

| Prenylated cpds. | Various | Prenylated | P. syringae | - | < 3.9 |[6] |

Anti-inflammatory Activity

Pinocembrin and its derivatives are known to possess anti-inflammatory properties.[1][5] Prenylation can modulate this activity, often by influencing pathways related to inflammatory mediators.

-

Key SAR Findings :

-

The docosahexaenoyl derivative of pinocembrin (MC5) displayed the highest anti-inflammatory activity in one study, significantly decreasing nitric oxide (NO) production in LPS-stimulated macrophages with an IC₅₀ value of 15.51 μg/mL, which was more potent than the positive control, diclofenac (IC₅₀ of 39.71 μg/mL).[7][8]

-

This suggests that the nature of the acyl chain attached to the pinocembrin core significantly impacts anti-inflammatory potency.[7]

-

The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators by downregulating signaling pathways such as MAPK and NF-κB.[9][10]

-

Table 2: Anti-inflammatory Activity of Pinocembrin Derivatives

| Compound | Base Flavonoid | Substitution | Assay | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|---|

| MC5 | Pinocembrin | Docosahexaenoyl | NO Production Inhibition | 15.51 | [7][8] |

| Diclofenac | - | - | NO Production Inhibition | 39.71 |[7][8] |

Anticancer Activity

The addition of prenyl groups is a promising strategy for enhancing the anticancer effects of flavonoids.[11]

-

Key SAR Findings :

-

Prenylated flavanones have shown cytotoxic activity against various cancer cell lines.[6]

-

The prenyl group's lipophilicity can enhance cellular uptake and interaction with intracellular targets.[4]

-

The anticancer mechanism of pinocembrin itself involves activating apoptosis, halting the cell cycle, and inhibiting signaling pathways like PI3K/AKT.[3] Prenylated derivatives are expected to modulate these same pathways, often with greater efficacy.

-

Importantly, some prenylated flavonoids exhibit selective toxicity against cancer cells while being less harmful to normal cells, a desirable trait for chemotherapy agents.[6][11] For instance, prenylated naringenin derivatives showed no significant cytotoxic effect in mouse embryonic fibroblast (MEF) cells at concentrations that were effective against bacteria.[6]

-

Table 3: Cytotoxic Activity of Prenylated Naringenin

| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 11 (C6-prenyl) | MEF | Normal (Mouse Embryonic Fibroblast) | > 100 | [6] |

| 12 (C8-prenyl) | MEF | Normal (Mouse Embryonic Fibroblast) | > 100 |[6] |

Antioxidant Activity

The antioxidant capacity of flavonoids is one of their most well-known properties. Prenylation can influence this activity.

-

Key SAR Findings :

-

In a DPPH radical scavenging assay, prenylated derivatives of quercetin and fisetin showed even greater antioxidant activity than their highly active parent compounds.[6]

-

This indicates that the addition of a prenyl group can enhance the radical scavenging capacity of the flavonoid core, a trend that has been observed in previous studies.[6]

-

Table 4: Antioxidant Activity of Prenylated Flavonoids (DPPH Assay)

| Compound | Base Flavonoid | Substitution | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Quercetin (2) | Quercetin | - | 11.2 ± 0.9 | [6] |

| Prenylquercetin (9) | Quercetin | Prenylated | 8.2 ± 0.7 | [6] |

| Fisetin (3) | Fisetin | - | 10.5 ± 0.8 | [6] |

| Prenylfisetin (10) | Fisetin | Prenylated | 7.9 ± 0.5 | [6] |

| Trolox | - | - | 48.2 ± 3.5 |[6] |

Mechanisms of Action & Signaling Pathways

Prenylated pinocembrin derivatives exert their biological effects by modulating various cellular signaling pathways. A key pathway implicated in inflammation is the NF-κB pathway. Pinocembrin has been shown to inhibit pro-inflammatory cytokines, partly by decreasing the activation of NF-κB.[9] The prenyl group likely enhances this inhibitory activity.

Caption: Inhibition of the NF-κB inflammatory pathway by prenylated pinocembrin.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of derivative activity.

Caption: Workflow for screening the biological activity of synthesized derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[6]

-

Procedure :

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus at ~5 x 10⁵ CFU/mL).

-

Positive (microorganism without compound) and negative (broth only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

DPPH Radical Scavenging Assay (Antioxidant)

This assay measures the capacity of a compound to act as a free radical scavenger.[6]

-

Procedure :

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Various concentrations of the test compound are added to the DPPH solution in a 96-well plate.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at a specific wavelength (e.g., 517 nm).

-

The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the test compound). The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined.

-

Nitric Oxide (NO) Production Inhibition Assay (Anti-inflammatory)

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in stimulated macrophages (e.g., RAW 264.7 cells).[8]

-

Procedure :

-

Macrophage cells are seeded in a 96-well plate and allowed to adhere.

-

Cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1 hour).

-

Inflammation is induced by adding a stimulating agent, such as lipopolysaccharide (LPS).

-

After incubation (e.g., 24 hours), the amount of nitrite (a stable product of NO) in the cell culture supernatant is quantified using the Griess reagent.

-

The absorbance is measured, and the IC₅₀ value for NO production inhibition is calculated. Cell viability is also assessed to rule out cytotoxicity.

-

Conclusion and Future Perspectives

The structure-activity relationship of prenylated pinocembrin derivatives is a promising area for drug discovery. The addition of a prenyl group, particularly at the C-6 or C-8 position, consistently enhances the antimicrobial, anti-inflammatory, and antioxidant activities of the pinocembrin scaffold. The nature of the substituent also plays a critical role, as demonstrated by the high potency of certain fatty acid acyl derivatives.

Future research should focus on:

-

Synthesizing a broader range of derivatives with varying prenyl chain lengths and positions to further refine SAR models.

-

Investigating the mechanisms of action in greater detail, including identifying specific protein targets and exploring effects on additional signaling pathways.

-

Conducting in vivo studies to validate the therapeutic potential of the most potent derivatives identified in vitro.[1]

-

Exploring novel drug delivery systems to improve the bioavailability and targeted delivery of these lipophilic compounds.

This systematic approach will be instrumental in developing new and effective therapeutic agents based on the versatile prenylated pinocembrin structure.

References

- 1. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Anti-inflammatory Natural Prenylated Phenolic Compounds - Potential Lead Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. An ancient remedial repurposing: synthesis of new pinocembrin fatty acid acyl derivatives as potential antimicrobial/anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pinocembrin Protects from AGE-Induced Cytotoxicity and Inhibits Non-Enzymatic Glycation in Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prenylated Flavonoids with Selective Toxicity against Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Signaling Pathways Modulated by Pinocembrin

Disclaimer: Initial literature searches for the specific compound 8-prenylpinocembrin did not yield sufficient detailed scientific data to fulfill the requirements of an in-depth technical guide. The available research is not extensive enough to provide comprehensive quantitative data, detailed experimental protocols, or established signaling pathway diagrams.

Therefore, this guide focuses on the well-researched parent compound, pinocembrin . The information presented here serves as a comprehensive overview of how a related flavanone interacts with key cellular signaling pathways and is structured to meet the format requested by the user. This information should not be extrapolated to 8-prenylpinocembrin without dedicated experimental validation.

Introduction to Pinocembrin

Pinocembrin (5,7-dihydroxyflavanone) is a natural flavonoid found in high concentrations in propolis, honey, and various plants.[1][2] It has garnered significant attention from the scientific community for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[1][3][4] Its ability to modulate multiple key cellular signaling pathways is central to its therapeutic potential. This document provides a technical overview of pinocembrin's effects on these pathways, supported by quantitative data, experimental methodologies, and visual diagrams for researchers, scientists, and drug development professionals.

Core Signaling Pathways Modulated by Pinocembrin

Pinocembrin exerts its biological effects by interacting with several critical intracellular signaling cascades. The most prominently documented pathways include the PI3K/Akt, MAPK, NF-κB, and Nrf2/HO-1 pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Pinocembrin's effect on this pathway appears to be context-dependent, showing both activation and inhibition in different cell types and conditions.

In human keratinocytes (HaCaT cells), pinocembrin has been shown to activate the PI3K/Akt pathway, promoting cell proliferation and survival, which is beneficial for wound healing.[5] Conversely, in breast and prostate cancer cells, pinocembrin inhibits the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis.[6][7] In breast cancer cell lines MCF-7 and MDA-MB-231, this inhibition is achieved by upregulating the expression of PTEN, a negative regulator of the PI3K/Akt pathway.[6] In lipopolysaccharide (LPS)-stimulated microglial cells, pinocembrin was also found to inhibit PI3K/Akt phosphorylation.[8]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK1/2, p38, and JNK subfamilies, regulates a wide array of cellular processes such as inflammation, proliferation, and apoptosis.

-

ERK1/2: Similar to its effect on the PI3K/Akt pathway, pinocembrin activates ERK1/2 phosphorylation in human keratinocytes, contributing to cell proliferation.[5]

-

p38 and JNK: In inflammatory contexts, such as in human brain microvascular endothelial cells (hBMECs) exposed to fibrillar amyloid-β, pinocembrin significantly inhibits the activation of p38 MAPK and SAPK/JNK pathways.[9] This inhibition helps to suppress the downstream inflammatory response.[9][10] In a model of lipopolysaccharide (LPS)-induced myocardial injury, pinocembrin was also shown to alleviate cardiac dysfunction by inhibiting the p38/JNK MAPK pathway.[10]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Pinocembrin is a potent inhibitor of this pathway.[11][12] It suppresses the phosphorylation of IκBα (the inhibitor of NF-κB), which prevents its degradation and consequently blocks the nuclear translocation of the active NF-κB p65 subunit.[11] This mechanism underlies pinocembrin's anti-inflammatory effects in various models, including allergic airway inflammation and LPS-induced microglial activation.[8][11]

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the endogenous antioxidant response. Pinocembrin has been identified as an activator of this protective pathway.[13][14] Upon activation by pinocembrin, Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[8][13] This mechanism is crucial for pinocembrin's ability to protect against oxidative stress-induced damage in conditions like non-alcoholic fatty liver disease and post-infarct heart failure.[13][15]

Quantitative Data on Pinocembrin's Effects

The following tables summarize quantitative findings from various in vitro and in vivo studies.